molecular formula C6H13BaO9P B1141532 D-Sorbitol 6-phosphate barium salt CAS No. 108392-12-7

D-Sorbitol 6-phosphate barium salt

Cat. No. B1141532
CAS RN: 108392-12-7
M. Wt: 397.46
InChI Key:
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Description

Synthesis Analysis

The synthesis of sorbitol phosphate derivatives involves chemical and enzymatic methods. For instance, the preparation of barium L-Sorbose-6-phosphate, a related compound, involves reduction and crystallization processes, highlighting the intricate steps required for synthesizing specific sorbitol phosphate salts (Totton & Lardy, 1957).

Molecular Structure Analysis

The molecular structure of sorbitol phosphate derivatives is crucial for understanding their reactivity and interactions. For example, the crystal structure of sorbitol shows the arrangement of hydrogen bonds that could influence the behavior of its phosphate derivatives. Such structural analyses provide insights into the stability and reactivity of sorbitol phosphates (Rukiah et al., 2004).

Chemical Reactions and Properties

Sorbitol phosphates undergo various chemical reactions, reflecting their functional diversity. For example, sorbitol-6-phosphate dehydrogenase catalyzes the conversion of sorbitol-6-phosphate to glucose-6-phosphate, indicating its role in metabolic pathways. Understanding these reactions is essential for exploring the use of sorbitol phosphates in synthetic and biological systems (Hirai, 1981).

Scientific Research Applications

  • Production and Utilization in Bacteria : D-Sorbitol is involved in the metabolic processes of bacteria. In Lactobacillus plantarum, a bacterium found in many fermented foods and in the gastrointestinal tract of mammals, metabolic engineering has been used to produce sorbitol from fructose-6-phosphate, demonstrating its potential in food industry applications (Ladero et al., 2007). Additionally, Aerobacter aerogenes, another bacterium, metabolizes sorbitol via the pathway sorbitol → sorbitol 6-phosphate → D-fructose 6-phosphate, indicating its role in microbial carbohydrate metabolism (Kelker & Anderson, 1971).

  • Plant Physiology and Stress Tolerance : In plants, D-Sorbitol 6-phosphate plays a role in stress responses. Transgenic Arabidopsis thaliana expressing sorbitol-6-phosphate 2-dehydrogenase from Haloarcula marismortui showed enhanced salt tolerance, suggesting its potential in crop improvement for stress resilience (Gao et al., 2018).

  • Enzymatic Studies and Potential Applications : Sorbitol-6-phosphate dehydrogenase, an enzyme involved in the metabolism of D-Sorbitol 6-phosphate, has been studied for its role in the production of sorbitol in plants and its potential application in biocatalysis. For instance, the enzyme from apple leaves has been characterized, shedding light on its role in sorbitol biosynthesis in sorbitol-synthesizing plant species (Zhou et al., 2003).

  • Role in Alginic Acid Biosynthesis : In seaweed such as Sargassum muticum, D-Sorbitol 6-phosphate is a precursor to L-guluronic acid, an important component in the biosynthesis of alginic acid, indicating its importance in marine biotechnology (Quillet & Lestang-Brémond, 1985).

Mechanism of Action

The mechanism of action of D-Sorbitol 6-phosphate barium salt is not directly provided in the available resources. However, it is known that sorbitol-6-phosphatase (EC 3.1.3.50) catalyzes the production of sorbitol from sorbitol-6-phosphate .

Safety and Hazards

The safety and hazards of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is recommended to store the compound at -20°C .

Future Directions

The future directions of D-Sorbitol 6-phosphate barium salt are not explicitly mentioned in the available resources. However, it is suggested that genes of the haloacid dehalogenase-like hydrolase (HAD) superfamily may be useful for metabolic engineering of effective sorbitol production .

properties

IUPAC Name

barium(2+);[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15O9P.Ba/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h3-11H,1-2H2,(H2,12,13,14);/q;+2/p-2/t3-,4+,5+,6+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEIDNTXSPRLJW-BTVCFUMJSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]([C@H]([C@@H]([C@@H](COP(=O)([O-])[O-])O)O)O)O)O.[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13BaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Sorbitol 6-phosphate barium salt

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